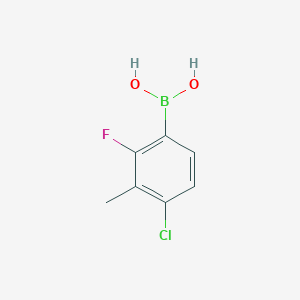

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Descripción

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with chlorine (para), fluorine (ortho), and methyl (meta) groups. The boronic acid moiety (–B(OH)₂) enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its halogenated and alkyl-substituted aryl structure enhances its Lewis acidity and modulates reactivity in biological and materials science applications . The electron-withdrawing chlorine and fluorine substituents lower its pKa compared to non-halogenated analogs, while the methyl group introduces steric and electronic effects that influence binding selectivity .

Propiedades

IUPAC Name |

(4-chloro-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQUDJQVXRZIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237806 | |

| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944128-92-1 | |

| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944128-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of (4-Chloro-2-fluoro-3-methylphenyl)boronic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Lithiation of a substituted aryl halide : Starting from a 3-chloro-1-fluoro-2-methylbenzene derivative, the aromatic ring is metallated using an alkyl lithium reagent (commonly n-butyllithium).

- Electrophilic borylation : The resulting aryllithium intermediate is quenched with an electrophilic boron reagent such as trimethyl borate (B(OMe)₃).

- Hydrolysis and acidification : The boronate ester intermediate is hydrolyzed and acidified to yield the boronic acid.

- Isolation and purification : The product is isolated by solvent extraction, salt addition to induce phase separation, and drying.

This method is well-documented in patent US8822730B2 and WO2013102078A1, which provide detailed reaction conditions and isolation techniques.

Detailed Reaction Procedure

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Lithiation | 3-chloro-1-fluoro-2-methylbenzene + n-butyllithium (n-BuLi) at low temperature (e.g., -78°C) | Formation of aryllithium intermediate | Quantitative conversion |

| 2. Borylation | Addition of trimethyl borate (B(OMe)₃) to aryllithium intermediate | Formation of boronate ester intermediate | High efficiency |

| 3. Hydrolysis & Acidification | Addition of aqueous base followed by acidification with hydrochloric acid (6 M HCl) | Conversion to boronic acid and protonation of species | ~80-90% isolated yield |

| 4. Isolation | Extraction with acetonitrile (MeCN) and water, addition of saturated NaCl to induce phase separation, separation of organic and aqueous layers, evaporation of MeCN | Isolation of solid boronic acid | Purity >95%, yield up to 90% after drying |

- The lithiation step requires strict temperature control to avoid side reactions.

- The acidification step ensures protonation of the boronate species, making it more soluble in the organic phase.

- Salt addition (e.g., saturated NaCl) enhances phase separation and improves yield by reducing solubility of the boronic acid in the aqueous layer.

Alternative Preparation via Pinacol Ester Intermediates

Another approach involves the formation of pinacol esters of the boronic acid, which can be subsequently hydrolyzed to the free boronic acid. This method includes:

- Lithiation of 1-chloro-3-fluoro-2-methylbenzene.

- Reaction with electrophilic boronic acid derivatives to form substituted phenylboronate esters.

- Treatment with aqueous base to form trihydroxyborate intermediates.

- Acidification to yield the boronic acid.

- Optional reaction with 2,3-dimethyl-2,3-butanediol to form pinacol esters.

This method is advantageous for isolating stable boronate esters that can be stored or used in subsequent coupling reactions.

Reaction Scheme Summary

$$

\text{3-chloro-1-fluoro-2-methylbenzene} \xrightarrow[\text{low temp}]{\text{n-BuLi}} \text{aryl lithium intermediate} \xrightarrow{\text{B(OMe)}_3} \text{boronate ester} \xrightarrow[\text{aq. base}]{\text{acidification}} \text{this compound}

$$

Key Research Findings and Data

| Parameter | Details |

|---|---|

| Starting Material | 3-chloro-1-fluoro-2-methylbenzene (commercially available or synthesized) |

| Organolithium Reagent | n-butyllithium (n-BuLi), 1.0-1.2 equiv., -78°C |

| Boron Electrophile | Trimethyl borate (B(OMe)₃), 1.0-1.5 equiv. |

| Solvent System | Tetrahydrofuran (THF) or diethyl ether for lithiation; acetonitrile and water for extraction |

| Acidification | 6 M hydrochloric acid (HCl), excess to ensure complete protonation |

| Isolation Technique | Salt-induced phase separation using saturated NaCl to enhance yield |

| Yield | 80-90% isolated yield of boronic acid |

| Purity | >95% by HPLC or NMR analysis |

| Product Form | White solid after drying under vacuum |

Advantages and Considerations

- The use of n-butyllithium allows regioselective lithiation at the desired aromatic position.

- Trimethyl borate is an effective electrophilic boron source, providing good yields.

- Salt addition during extraction improves phase separation and product recovery.

- The product can be used directly in Suzuki coupling or other boronic acid-based reactions without further purification.

- The pinacol ester route offers an alternative for stable intermediate isolation.

Summary Table of Preparation Methods

| Method | Key Steps | Solvents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct lithiation + B(OMe)₃ + acidification | Lithiation with n-BuLi, borylation, hydrolysis, acidification, extraction with MeCN/water, salt addition | THF, MeCN, water | 80-90 | >95 | Simple, scalable, well-documented |

| Pinacol ester intermediate route | Lithiation, borylation, base treatment, acidification, esterification with 2,3-dimethyl-2,3-butanediol | THF, aqueous base, organic solvents | Comparable | High | Provides stable boronate esters |

This comprehensive analysis integrates data from multiple patent sources and research disclosures, presenting a professional and authoritative overview of the preparation methods for this compound. The described procedures are robust, scalable, and yield high-purity products suitable for advanced synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Compounds

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is primarily utilized as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Mechanism of Action

The compound acts through a transmetalation process where it interacts with an organic halide in the presence of a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is vital for creating pharmaceuticals and advanced materials.

Biological Applications

Drug Development

This boronic acid derivative is being explored for its potential in drug discovery, particularly as a precursor for boron-containing drugs. Research indicates that derivatives of this compound exhibit promising anti-cancer properties and can inhibit specific enzyme activities.

Case Study: Enzyme Inhibition

A study demonstrated that certain derivatives of this compound showed significant inhibitory effects on Salmonella typhi, indicating potential applications in treating resistant bacterial infections. The results suggested that modifications to the phenyl ring could enhance antibacterial activity.

Medicinal Chemistry

Enzyme Inhibitors

The compound has been investigated for its role as an enzyme inhibitor, which is crucial in developing therapeutic agents. Its derivatives have been shown to exhibit potent inhibitory effects against various cancer cell lines, making it a candidate for anti-cancer drug development.

Pharmacokinetics

Pharmacokinetic studies reveal favorable properties for biological systems, indicating that this compound can be effectively utilized in drug formulations.

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of the desired biaryl product .

Comparación Con Compuestos Similares

Data Table: Key Properties of Selected Boronic Acids

Key Research Findings

- Acidity Modulation : Fluorine and chlorine substituents lower pKa via electron-withdrawal, while methyl groups counterbalance this effect .

- Biological Selectivity : Boronic acids with halogens show preferential binding to proteasome inhibitors (e.g., bortezomib analogs) due to halogen-π interactions .

- Material Design : Steric hindrance from substituents like methyl can reduce boronic ester formation rates, impacting dynamic combinatorial library design .

Actividad Biológica

Target of Action

- Palladium Catalyst : The compound acts primarily through its interaction with palladium, which is essential for catalyzing the Suzuki–Miyaura reaction.

Biochemical Pathways

- The compound significantly influences biochemical pathways involving carbon–carbon bond formation, which is crucial for synthesizing complex organic molecules and pharmaceuticals.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable properties for use in biological systems:

Biological Applications

This compound has been explored for various biological applications:

-

Drug Development :

- It serves as a building block in the synthesis of boron-containing drugs and bioactive molecules. Its derivatives have been investigated for potential therapeutic effects against various diseases, including cancer and bacterial infections.

- For instance, studies have demonstrated that certain derivatives exhibit potent inhibitory effects on cancer cell lines, showing promise as anti-cancer agents.

- Enzyme Inhibition :

-

Synthetic Chemistry :

- It is widely utilized in synthetic chemistry as a versatile reagent for constructing complex organic frameworks through cross-coupling techniques.

Case Studies

Several studies illustrate the biological activity of this compound:

- Study on Enzyme Inhibition : Research involving derivatives of this boronic acid assessed their inhibitory effects on clinically isolated strains of Salmonella typhi. The results indicated significant antibacterial activity, suggesting potential applications in treating resistant infections.

- Cancer Cell Line Studies : A comparative analysis of various boronic acid derivatives demonstrated that modifications to the phenyl ring could enhance anti-proliferative activities against MDA-MB-231 breast cancer cells. The study highlighted that certain substitutions led to improved selectivity and potency compared to standard chemotherapy agents like 5-Fluorouracil.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, and how can purification challenges be addressed?

- Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic ester intermediates. Due to their sensitivity to protodeboronation and hydration, purification often requires derivatization into stable esters (e.g., pinacol esters) to prevent cyclization or degradation . Post-synthesis, reverse-phase chromatography or recrystallization in anhydrous solvents is recommended.

Q. How should researchers handle and store this compound to maintain stability?

- Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Solubility in polar aprotic solvents (e.g., DMF, THF) is preferred for long-term storage. Avoid aqueous or protic environments to minimize boroxine formation .

Q. What analytical techniques are suitable for characterizing this boronic acid?

Advanced Research Questions

Q. How can this boronic acid be incorporated into drug discovery pipelines?

- Rational design strategies include using it as a bioisostere for carboxylates or targeting enzymes with nucleophilic residues (e.g., proteases). Computational docking studies (e.g., AutoDock) can predict binding to active sites, while in vitro assays (e.g., fluorescence-based protease inhibition) validate activity . Co-crystallization with target proteins (e.g., proteasome) provides structural insights .

Q. What methodologies resolve contradictions in reported binding affinities for boronic acid-diol interactions?

- Kinetic studies using stopped-flow fluorescence or SPR can differentiate kon/koff rates, which may explain discrepancies in equilibrium constants. For example, D-fructose binds faster (kon ~10³ M⁻¹s⁻¹) than D-glucose, aligning with thermodynamic data . Buffer pH and diol stereochemistry must be standardized to ensure reproducibility .

Q. How does structural modification of this boronic acid impact its thermal stability for material science applications?

- Substituents like chloro and fluoro groups enhance thermal stability by increasing electron-withdrawing effects, as shown in TGA studies of similar compounds. Degradation pathways (e.g., boroxine formation) are minimized by bulky substituents, which sterically hinder trimerization .

Q. What in vitro models are appropriate for evaluating anticancer activity?

- Glioblastoma (U87MG) or triple-negative breast cancer (MDA-MB-231) cell lines are common models. Dose-response assays (MTT or ATP-based viability) quantify IC50 values, while flow cytometry assesses apoptosis (Annexin V/PI staining). Compare results to clinically approved boronic acid drugs (e.g., Bortezomib) for benchmarking .

Q. How can this compound be functionalized into glucose-responsive polymers for biosensing?

- Copolymerize with acrylamide via radical polymerization to create poly(3-acrylamidophenylboronic acid). The polymer’s solubility shifts in the presence of glucose due to reversible diol binding, enabling colorimetric or electrochemical detection in paper-based microfluidic devices .

Q. Methodological Notes

- Synthetic Optimization: Use Pd(PPh₃)₄ catalyst and microwave-assisted heating to improve cross-coupling yields .

- Data Validation: Cross-reference NMR shifts with databases (e.g., PubChem) and confirm purity via HPLC (>95% area) .

- Controlled Experiments: Include boronic acid-free controls in biological assays to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.